Enzymatic Potency vs. Prototypical Inhibitor Cysmethynil
Icmt-IN-30 demonstrates a clear and quantifiable increase in enzymatic potency compared to the widely studied prototypical Icmt inhibitor, Cysmethynil. Icmt-IN-30 inhibits ICMT with an IC50 of 0.27 µM , whereas Cysmethynil exhibits an IC50 of 2.4 µM in a comparable biochemical assay .
| Evidence Dimension | Enzymatic IC50 |
|---|---|
| Target Compound Data | 0.27 µM |
| Comparator Or Baseline | Cysmethynil: 2.4 µM |
| Quantified Difference | 8.9-fold more potent |
| Conditions | Human recombinant ICMT enzyme inhibition assay. |
Why This Matters
Higher potency allows for the use of lower compound concentrations to achieve effective target engagement, which can minimize off-target effects and reduce the risk of compound-related cytotoxicity in long-term cell-based assays.
